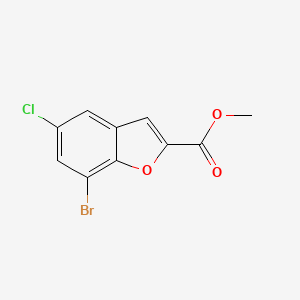

Methyl 7-bromo-5-chlorobenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO3/c1-14-10(13)8-3-5-2-6(12)4-7(11)9(5)15-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFJSQWKNDQPLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CC(=C2O1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-bromo-5-chlorobenzofuran-2-carboxylate typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the reaction of 2-hydroxybenzaldehyde with bromine and chlorine in the presence of a suitable catalyst to form the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency . The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 7 facilitates palladium-catalyzed cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives.

Example Reaction :-

Conditions : Tetrakis(triphenylphosphine)palladium(0) catalyst, aqueous Na₂CO₃, DME solvent, 80°C.

-

Yield : ~85% (based on analogous reactions in).

-

| Reactant | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-substituted derivative | 85% |

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring allows nucleophilic substitution at halogenated positions.

-

Bromine Replacement : Bromine at position 7 undergoes substitution with nucleophiles (e.g., amines, alkoxides).

Example Reaction :-

Conditions : Copper iodide catalyst, DMF solvent, 100°C.

-

| Nucleophile | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia | CuI | 7-Amino derivative | 72% |

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid.

Example Reaction :

Reduction of the Ester Group

The ester can be reduced to a primary alcohol:

-

Conditions : LiAlH₄ in dry THF, 0°C to room temperature.

Transesterification

The methyl ester reacts with alcohols to form new esters:

-

Conditions : Acid catalysis, reflux.

Electrophilic Substitution

Despite the electron-withdrawing effects of Br and Cl, the benzofuran ring undergoes nitration or sulfonation at specific positions:

| Electrophile | Position | Product | Reference |

|---|---|---|---|

| NO₂⁺ | 4 | 4-Nitro derivative |

Halogen Exchange Reactions

The bromine atom can be replaced via halogen exchange:

-

Finkelstein Reaction : Conversion to iodide using NaI in acetone.

| Halogen Source | Product | Yield | Reference |

|---|---|---|---|

| NaI | 7-Iodo-5-chlorobenzofuran-2-carboxylate | 65% |

Key Reactivity Trends

Scientific Research Applications

Chemical Properties and Structure

Methyl 7-bromo-5-chlorobenzofuran-2-carboxylate has the molecular formula and a molecular weight of approximately 289.51 g/mol. The compound features a fused benzofuran structure, which is known for its diverse reactivity and biological properties due to the halogen substituents that influence electron density and steric effects.

Chemistry

- Intermediate in Organic Synthesis : this compound serves as an important intermediate in the synthesis of more complex benzofuran derivatives. Its unique structure allows for various functional group modifications, facilitating the development of new compounds with tailored properties.

Biology

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens. The presence of bromine and chlorine enhances its binding affinity to microbial enzymes, making it effective against resistant strains.

- Anticancer Properties : Research has shown that this compound can inhibit specific protein kinases involved in cancer progression. In vitro studies demonstrated selective inhibition with promising IC50 values, indicating its potential as a therapeutic agent against various cancer cell lines .

Medicine

- Drug Development : The compound is under investigation as a lead compound in drug discovery, particularly for treating infectious diseases and cancer. Its mechanism of action involves interaction with specific molecular targets, which may lead to the development of novel therapeutic agents .

Industry

- Production of Advanced Materials : this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the production of advanced materials used in pharmaceuticals and agrochemicals.

Inhibition of Protein Kinases

In vitro studies have demonstrated that this compound selectively inhibits specific protein kinases involved in cancer progression. These studies utilized various cancer cell lines, revealing IC50 values indicative of its effectiveness as a therapeutic agent.

Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria, showing that the compound effectively inhibited growth at varying concentrations. The results suggest potential for development into antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-5-chlorobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and biological activity . It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-bromo-5-chlorobenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives . Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 7-bromo-5-chlorobenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its antibacterial and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a benzofuran core with halogen substitutions that enhance its reactivity and biological activity. The presence of the bromine and chlorine atoms is crucial for its interaction with biological targets, potentially affecting its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzofuran derivatives, including this compound.

- Mechanism of Action : The compound has been shown to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.

- In Vitro Studies : In a study examining various benzofuran derivatives, this compound displayed significant activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antibacterial agent.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 10 |

| This compound | E. coli | 15 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies.

Case Studies

- Lung Cancer : A study investigated the effects of several benzofuran derivatives on lung adenocarcinoma cells (A549). This compound was found to significantly inhibit cell proliferation with an IC50 value of approximately 12 µM, demonstrating selective cytotoxicity against cancer cells while sparing normal cells .

- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells via the activation of caspase pathways and modulation of the AKT signaling pathway. This mechanism highlights its potential as a therapeutic agent for lung cancer treatment .

- Comparative Analysis : In comparison to standard chemotherapeutics like doxorubicin, this compound exhibited lower toxicity towards normal cell lines, suggesting a favorable therapeutic index .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung Cancer) | 12 | Apoptosis induction |

| Study B | HeLa (Cervical Cancer) | 15 | AKT pathway modulation |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

- Halogen Substituents : The presence of bromine and chlorine enhances electron-withdrawing effects, which may increase reactivity towards biological targets.

- Benzofuran Core : This scaffold is known for its versatility in medicinal chemistry, contributing to various biological activities including anticancer and antimicrobial effects .

Q & A

Q. What are the recommended synthetic routes for Methyl 7-bromo-5-chlorobenzofuran-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via cyclization of substituted 2-hydroxybenzaldehyde precursors using halogenated acetates (e.g., methyl chloroacetate) under basic conditions. A typical protocol involves:

- Dissolving 5-bromo-2-hydroxybenzaldehyde derivatives in dimethylformamide (DMF).

- Adding methyl chloroacetate and a base (e.g., K₂CO₃) under reflux (92–94°C for 4–6 hours) .

- Purifying the product via recrystallization in methanol or ethanol.

Optimization Tips: - Increase yields by adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to chloroacetate).

- Use anhydrous conditions to minimize side reactions.

- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

Q. How should researchers approach the purification and characterization of this compound?

Methodological Answer: Purification:

- Recrystallization: Use methanol or ethanol for high-purity crystals .

- Column Chromatography: Employ silica gel with a gradient of hexane/ethyl acetate (4:1 to 2:1) for impurities.

Characterization: - NMR: Analyze / NMR spectra for substituent positions (e.g., bromo and chloro groups at C7 and C5, respectively) .

- Mass Spectrometry (HRMS): Confirm molecular weight (expected: ~289.5 g/mol for C₁₀H₇BrClO₃).

- Melting Point: Compare observed values (e.g., 62–65°C for analogous brominated esters) with literature .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray crystallography, and how can SHELX or ORTEP address these?

Methodological Answer: Challenges:

- Heavy atoms (Br/Cl) cause absorption errors, requiring optimized data collection (e.g., Mo-Kα radiation).

- Disorder in the ester group or halogen positions complicates refinement.

Solutions: - Use SHELXL for anisotropic displacement parameter refinement, especially for Br/Cl atoms .

- ORTEP-3 visualizes anisotropic displacement ellipsoids to identify positional disorder .

- Validate hydrogen bonding via WinGX -assisted geometry analysis (e.g., C=O···H interactions) .

Q. How can hydrogen bonding patterns influence the compound’s solid-state properties, and what analytical tools are recommended?

Methodological Answer: Hydrogen bonding (e.g., C=O···H–O or halogen interactions) affects crystal packing and stability. Analysis Workflow:

Q. When encountering discrepancies in biological activity data (e.g., cytotoxicity), what validation strategies are recommended?

Methodological Answer: Case Study: Analogous bromobenzofurans show cytotoxicity against cancer cells (IC₅₀: 10–50 μM) but variability arises due to:

- Assay Conditions: Validate via multiple assays (e.g., MTT, apoptosis markers) .

- Structural Confounders: Ensure purity (>95% by HPLC) and confirm stereochemistry (CD spectroscopy).

- Computational Modeling: Perform docking studies (AutoDock Vina) to correlate substituent positions with target binding (e.g., tubulin inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.